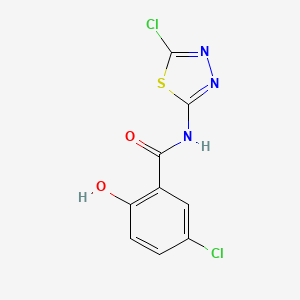
2-Hydroxy-5-chloro-N-(5-chloro-2-thiadiazolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Hydroxy-5-chloro-N-(5-chloro-2-thiadiazolyl)benzamide typically involves a series of chemical reactions starting from appropriate raw materials. The specific synthetic routes and reaction conditions can be found in scientific literature and patents . Industrial production methods would involve scaling up these laboratory procedures while ensuring safety and efficiency.
Analyse Chemischer Reaktionen
2-Hydroxy-5-chloro-N-(5-chloro-2-thiadiazolyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-chloro-N-(5-chloro-2-thiadiazolyl)benzamide is widely used in scientific research, particularly in the field of proteomics . It is used as a biochemical reagent to study protein interactions, functions, and structures. Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents .
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-chloro-N-(5-chloro-2-thiadiazolyl)benzamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies on its mechanism of action can be found in scientific literature .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-5-chloro-N-(5-chloro-2-thiadiazolyl)benzamide can be compared with other similar compounds such as:
5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: This compound is an organic building block used in the synthesis of glyburide.
This compound: This compound is used in proteomics research.
The uniqueness of this compound lies in its specific chemical structure and its applications in proteomics research .
Eigenschaften
Molekularformel |
C9H5Cl2N3O2S |
|---|---|
Molekulargewicht |
290.13 g/mol |
IUPAC-Name |
5-chloro-N-(5-chloro-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C9H5Cl2N3O2S/c10-4-1-2-6(15)5(3-4)7(16)12-9-14-13-8(11)17-9/h1-3,15H,(H,12,14,16) |
InChI-Schlüssel |
LZKULBPUTAEGTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NN=C(S2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



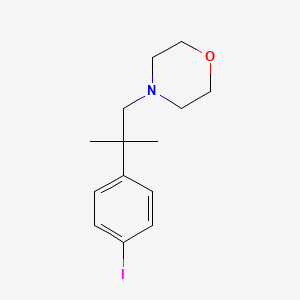

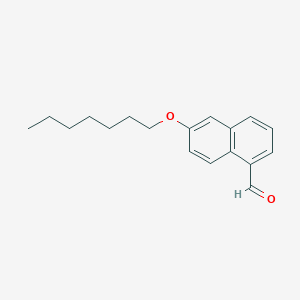
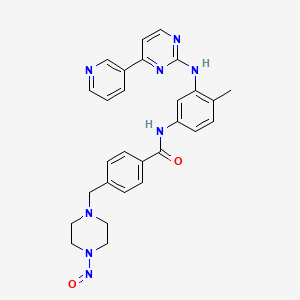
![2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt](/img/structure/B13843262.png)
![(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B13843275.png)
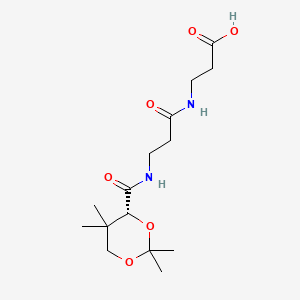
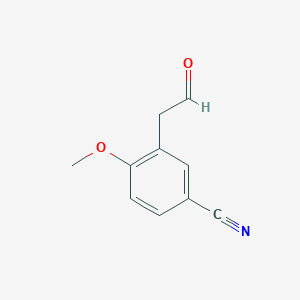
![3-[(6-Propyldecyl)oxy]propan-1-amine](/img/structure/B13843297.png)

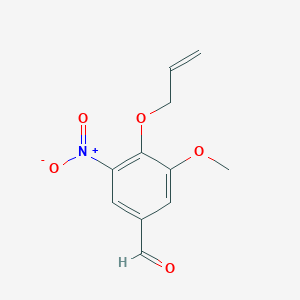
![5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxy-uridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13843311.png)

